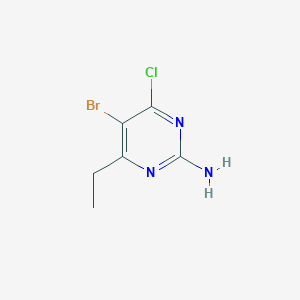

5-Bromo-4-chloro-6-ethylpyrimidin-2-amine

Description

5-Bromo-4-chloro-6-ethylpyrimidin-2-amine is a halogenated pyrimidine derivative characterized by a bromine atom at position 5, a chlorine atom at position 4, and an ethyl group at position 4. Pyrimidines are heterocyclic aromatic compounds with significant roles in pharmaceuticals, agrochemicals, and material science due to their structural versatility and reactivity. This compound serves as a key intermediate in synthesizing biologically active molecules, particularly kinase inhibitors and antiviral agents. Its reactivity is influenced by electron-withdrawing substituents (Br, Cl) and the ethyl group, which modulates steric and electronic properties .

Properties

IUPAC Name |

5-bromo-4-chloro-6-ethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrClN3/c1-2-3-4(7)5(8)11-6(9)10-3/h2H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTZSKWCDVDEQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC(=N1)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-6-ethylpyrimidin-2-amine typically involves the halogenation of 6-ethylpyrimidin-2-amine. The process can be carried out in several steps:

Starting Material: 6-ethylpyrimidin-2-amine.

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and concentration.

Purification: Techniques such as recrystallization, distillation, or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Bromo-4-chloro-6-ethylpyrimidin-2-amine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or the ethyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.

Oxidation Products: Oxidized derivatives with altered functional groups.

Reduction Products: Reduced derivatives with altered functional groups.

Scientific Research Applications

Chemistry:

Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Ligand in Coordination Chemistry: Acts as a ligand in the formation of coordination complexes with metals.

Biology and Medicine:

Pharmaceutical Research: Investigated for its potential as a pharmacophore in drug design and development.

Antimicrobial Agents: Studied for its antimicrobial properties against various pathogens.

Industry:

Agrochemicals: Potential use in the development of herbicides, fungicides, and insecticides.

Material Science: Explored for its potential in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-6-ethylpyrimidin-2-amine depends on its specific application. In pharmaceutical research, it may act by interacting with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 5-Bromo-4-chloro-6-ethylpyrimidin-2-amine, differing in substituents, physical properties, and applications:

5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidin-2-amine

- Substituents : Trifluoromethyl (-CF₃) at position 5.

- Molecular Weight : 304.52 g/mol (vs. 265.51 g/mol for the ethyl analogue).

- Properties : The -CF₃ group enhances lipophilicity and metabolic stability, making it favorable in drug design for CNS-targeted therapies.

- Applications : Used in the synthesis of Janus kinase (JAK) inhibitors .

5-Bromo-2-chloro-6-methylpyrimidin-4-amine

- Substituents : Methyl (-CH₃) at position 6, chlorine at position 2.

- CAS No.: 54093-23-1.

- Safety Profile : Classified as hazardous (GHS Rev. 8) due to acute toxicity (oral, dermal) and requires stringent handling protocols .

- Synthesis : Prepared via nucleophilic substitution of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine .

5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine

- Substituents : Methylthio (-SCH₃) at position 2.

- Molecular Weight : 254.54 g/mol.

- Reactivity : The -SCH₃ group facilitates further functionalization via oxidation to sulfones or displacement reactions.

- Applications : Intermediate in agrochemicals, particularly herbicides .

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine

- Substituents : Methoxy (-OCH₃) at position 6, methyl (-CH₃) at position 2.

- CAS No.: 88474-31-1.

- Applications : Key precursor in antimalarial and antitumor agents. The methoxy group enhances solubility in polar solvents .

Structural and Crystallographic Insights

- Crystal Packing : Halogenated pyrimidines exhibit intermolecular halogen bonds (e.g., Cl···N interactions, 3.09–3.10 Å) that stabilize crystal lattices .

- Refinement Tools : Structures are refined using SHELXL, a program optimized for high-resolution crystallography .

Comparative Data Table

| Compound Name | CAS No. | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| This compound | Not Available | 265.51 | Br (C5), Cl (C4), Et (C6) | Kinase inhibitors |

| 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidin-2-amine | 1240598-08-6 | 304.52 | Br, Cl, CF₃ | JAK inhibitors |

| 5-Bromo-2-chloro-6-methylpyrimidin-4-amine | 54093-23-1 | 251.49 | Br, Cl, CH₃ | Pharmaceutical intermediates |

| 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine | 88474-31-1 | 187.62 | Cl, OCH₃, CH₃ | Antimalarial agents |

Biological Activity

5-Bromo-4-chloro-6-ethylpyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C6H7BrClN3. It belongs to the pyrimidine class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound features a pyrimidine ring substituted with bromine and chlorine atoms, as well as an ethyl group. These structural characteristics contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C6H7BrClN3 |

| Molecular Weight | 222.49 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1260837-10-2 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as enzymes and receptors. The compound can undergo nucleophilic substitution reactions, where the halogen atoms can be replaced by nucleophiles, potentially altering the activity of target proteins.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.

- Receptor Binding : It could bind to receptors, modulating signaling pathways involved in cellular responses.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various pathogens.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial activity. It has been tested against several bacterial strains, showing effective inhibition at certain concentrations.

Case Study Example:

In a study evaluating various pyrimidine derivatives for antimicrobial efficacy, this compound was found to inhibit growth in both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, indicating its potential as a novel antimicrobial agent.

Pharmaceutical Research

The compound is also being investigated for its potential use in drug design and development. Its unique structure allows it to serve as a pharmacophore in synthesizing more complex medicinal compounds.

Research Findings:

Comparison with Related Compounds

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 5-Bromo-pyrimidine | Lacks ethyl group | Moderate antimicrobial activity |

| 4-Chloro-pyrimidine | Lacks bromine atom | Lower reactivity |

| 6-Ethylpyrimidin-2-amines | Lacks halogen substitutions | Variable activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.